molecular formula C9H14Cl2N2 B2549873 2-(Pyrrolidin-3-yl)pyridine dihydrochloride CAS No. 2138411-43-3

2-(Pyrrolidin-3-yl)pyridine dihydrochloride

Cat. No.: B2549873
CAS No.: 2138411-43-3
M. Wt: 221.13
InChI Key: BGUUYWWZFAOANT-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-3-yl)pyridine dihydrochloride is a chemical compound with the molecular formula C9H14Cl2N2 It is a derivative of pyridine and pyrrolidine, which are both nitrogen-containing heterocycles

Scientific Research Applications

2-(Pyrrolidin-3-yl)pyridine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolidin-3-yl)pyridine dihydrochloride typically involves the construction of the pyrrolidine ring followed by its attachment to the pyridine ring. One common method is the reductive amination of pyridine-3-carbaldehyde with pyrrolidine in the presence of a reducing agent such as sodium triacetoxyborohydride. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include continuous flow synthesis techniques, which allow for better control over reaction conditions and higher yields. The use of automated reactors and advanced purification methods such as crystallization or chromatography ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidin-3-yl)pyridine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine-3-carboxylic acid derivatives, while reduction could produce pyrrolidine-substituted pyridines.

Comparison with Similar Compounds

Similar Compounds

    ®-3-(Pyrrolidin-2-yl)pyridine dihydrochloride: Similar in structure but with a different stereochemistry.

    Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidine ring but differ in their functional groups and biological activities.

Uniqueness

2-(Pyrrolidin-3-yl)pyridine dihydrochloride is unique due to its specific combination of the pyridine and pyrrolidine rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-pyrrolidin-3-ylpyridine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2.2ClH/c1-2-5-11-9(3-1)8-4-6-10-7-8;;/h1-3,5,8,10H,4,6-7H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGUUYWWZFAOANT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=CC=CC=N2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138411-43-3
Record name 2-(pyrrolidin-3-yl)pyridine dihydrochloride
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